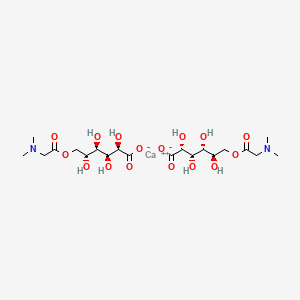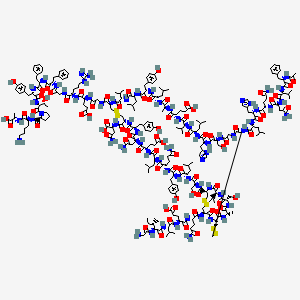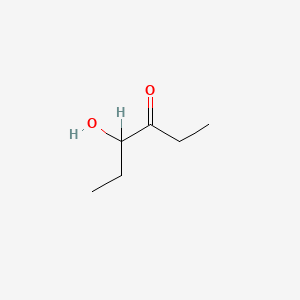
BORIC ACID TRIISOPROPYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boric acid triisopropyl ester, also known as triisopropyl borate, is an organoboron compound with the chemical formula C₉H₂₁BO₃. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reagent in organic synthesis, particularly in the formation of boronic esters and acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boric acid triisopropyl ester can be synthesized through the esterification of boric acid with isopropanol. The reaction typically involves the following steps:
Reactants: Boric acid and isopropanol are mixed in a reaction vessel.
Catalyst: A dehydrating agent such as phosphorus pentoxide is added to facilitate the removal of water.
Reaction Conditions: The mixture is heated and refluxed at a temperature of 65-70°C. The azeotrope formed is condensed and introduced into a dehydration kettle where it reacts with the dehydrant.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous reflux and distillation to ensure high purity and yield. The use of azeotropic distillation helps in the efficient removal of water, which is crucial for obtaining a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: Boric acid triisopropyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can react with organometallic reagents to form boronic esters.
Hydrolysis: In the presence of water, it hydrolyzes to form boric acid and isopropanol.
Oxidation: It can be oxidized to form boric acid.
Common Reagents and Conditions:
Organometallic Reagents: Used in the formation of boronic esters.
Water: Used in hydrolysis reactions.
Oxidizing Agents: Used in oxidation reactions.
Major Products:
Boronic Esters: Formed through substitution reactions.
Boric Acid and Isopropanol: Formed through hydrolysis.
Boric Acid: Formed through oxidation
Applications De Recherche Scientifique
Boric acid triisopropyl ester has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of boronic acids and esters, which are important intermediates in organic chemistry.
Catalysis: Acts as a Lewis acid catalyst in various chemical reactions.
Material Science: Used in the preparation of novel photoelectric materials and semiconductors.
Pharmaceuticals: Plays a role in the synthesis of antibiotics and other pharmaceutical compounds .
Mécanisme D'action
The mechanism of action of boric acid triisopropyl ester involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In organic synthesis, it helps in the formation of boronic esters by reacting with organometallic reagents. The esterification process involves the activation of boric acid by the dehydrating agent, followed by the nucleophilic attack of isopropanol .
Comparaison Avec Des Composés Similaires
Trimethyl Borate: Another boric acid ester used in organic synthesis.
Triethyl Borate: Similar in structure and used in similar applications.
Tributyl Borate: Used in organic synthesis and as a reagent in various chemical reactions .
Uniqueness: Boric acid triisopropyl ester is unique due to its specific reactivity and the ease with which it forms boronic esters. Its thermal stability and relatively low toxicity make it a preferred reagent in many organic synthesis applications.
Propriétés
Numéro CAS |
10298-87-0 |
|---|---|
Formule moléculaire |
C112H125MoN8O23PW |
Poids moléculaire |
0 |
Synonymes |
TRIISOPROPOXYBOROXINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Poly[titanium(IV) n-butoxide]](/img/structure/B1171852.png)



